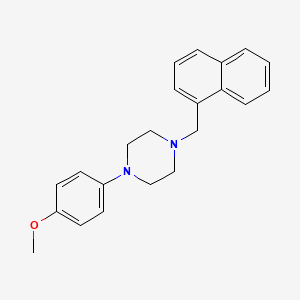
1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine, also known as MCPP, is a psychoactive drug that belongs to the class of piperazines. It is a commonly used research chemical in the field of neuroscience and pharmacology. MCPP has been found to have a wide range of effects on the central nervous system, including stimulating dopamine release and acting as a serotonin receptor agonist.
作用机制
The mechanism of action of 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine involves its interaction with serotonin and dopamine receptors in the brain. 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine acts as a partial agonist of the 5-HT1A and 5-HT2C receptors, which leads to the activation of these receptors and the subsequent release of serotonin. 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine also stimulates the release of dopamine in certain regions of the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine has been found to have a wide range of biochemical and physiological effects on the central nervous system. It has been shown to increase heart rate, blood pressure, and body temperature in animals. 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine has also been found to increase locomotor activity and induce hyperactivity in rodents. In humans, 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine has been reported to cause anxiety, agitation, and hallucinations.
实验室实验的优点和局限性
One of the advantages of using 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine in lab experiments is its ability to selectively activate serotonin and dopamine receptors. This allows researchers to study the effects of these neurotransmitters on the central nervous system in a controlled manner. However, 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine has also been found to have a wide range of side effects, including anxiety, agitation, and hallucinations. These side effects may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine. One area of interest is the development of new drugs that target the serotonin and dopamine receptors. Another area of interest is the study of the long-term effects of 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine on the central nervous system. Finally, research on the use of 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine in the treatment of psychiatric disorders such as depression and anxiety may also be a promising area of investigation.
Conclusion:
In conclusion, 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine is a psychoactive drug that has been extensively used in scientific research to study the effects of serotonin and dopamine on the central nervous system. Its ability to selectively activate serotonin and dopamine receptors has made it a valuable tool in the field of neuroscience and pharmacology. However, its wide range of side effects may limit its use in certain experiments. Future research on 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine may lead to the development of new drugs for the treatment of psychiatric disorders and a better understanding of the effects of neurotransmitters on the brain.
合成方法
The synthesis of 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine involves the reaction of 4-methoxyphenylhydrazine with 1-naphthaldehyde in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with piperazine to obtain 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine. The purity of the compound can be improved by recrystallization.
科学研究应用
1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine has been extensively used in scientific research to study the effects of serotonin on the central nervous system. It has been found to act as a partial agonist of the 5-HT1A and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and appetite. 1-(4-methoxyphenyl)-4-(1-naphthylmethyl)piperazine has also been used to study the effects of dopamine on the brain, as it has been found to stimulate the release of dopamine in certain regions of the brain.
属性
IUPAC Name |
1-(4-methoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-25-21-11-9-20(10-12-21)24-15-13-23(14-16-24)17-19-7-4-6-18-5-2-3-8-22(18)19/h2-12H,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVBOXVZNNLDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5846003.png)
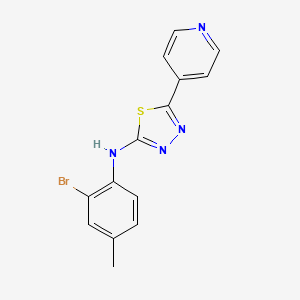
![4-bromo-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5846036.png)
![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5846046.png)
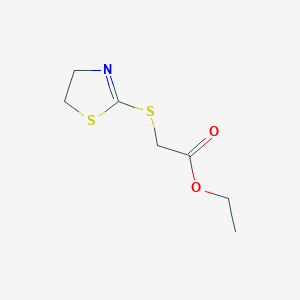
![N-[4-(benzyloxy)phenyl]-2-methylpropanamide](/img/structure/B5846058.png)
![3-[2-(2,5-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5846059.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-isopropylbenzamide](/img/structure/B5846066.png)
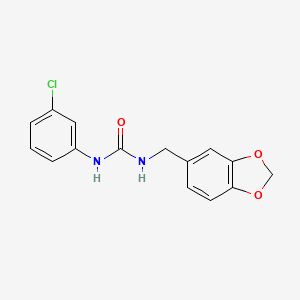
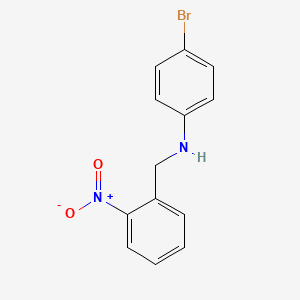
![N-[3-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B5846094.png)

![1-(2,4-dimethylphenyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5846125.png)
![5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5846138.png)